2,3,3a,4,5,6-hexahydro-2-d-8-methyl-1H-pyrazino[3,2,1-jk]carbazole-1,1,2-d3, monohydrochloride
Description
Chemical Identity and Structure The compound, commonly known as pirlindole hydrochloride, is a deuterated and tritiated derivative of the carbazole-based antidepressant pirlindole. Its IUPAC name is 2,3,3a,4,5,6-hexahydro-2-d-8-methyl-1H-pyrazino[3,2,1-jk]carbazole-1,1,2-d3, monohydrochloride, with a molecular formula of C₁₅H₁₈D₃N₂·HCl . The structure comprises a pyrazino-carbazole core with a methyl group at position 8 and isotopic substitutions (deuterium and tritium) at positions 1, 1, and 2. These substitutions are hypothesized to enhance metabolic stability compared to non-deuterated analogs .
Pharmacological Profile Pirlindole hydrochloride is a selective, reversible inhibitor of monoamine oxidase A (MAO-A), primarily used as an antidepressant. It antagonizes reserpine-induced depression in animal models, potentiates central catecholamine activity, and inhibits neuronal norepinephrine reuptake without anticholinergic effects .
Properties
IUPAC Name |
2,2,3,3-tetradeuterio-12-methyl-1,4-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-9(16),10(15),11,13-tetraene;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2.ClH/c1-10-5-6-14-12(9-10)11-3-2-4-13-15(11)17(14)8-7-16-13;/h5-6,9,13,16H,2-4,7-8H2,1H3;1H/i7D2,8D2; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIFOOCLGAAEVIF-UVSTZUAESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N3CCNC4C3=C2CCC4.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(N2C3=C(C=C(C=C3)C)C4=C2C(N1)CCC4)([2H])[2H])[2H].Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.80 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Pirlindole-d4 (hydrochloride) involves the incorporation of deuterium atoms into the Pirlindole molecule. The general synthetic route for Pirlindole includes the Fischer indole synthesis between p-Tolylhydrazine Hydrochloride and 1,2-Cyclohexanedione, followed by imine formation with ethanolamine, halogenation with phosphorus oxychloride, and intramolecular alkylation with the indole nitrogen . The final step involves the reduction of the imine with sodium borohydride to complete the synthesis . Industrial production methods for Pirlindole-d4 (hydrochloride) would follow similar steps, with additional purification processes to ensure the incorporation of deuterium atoms.
Chemical Reactions Analysis
Pirlindole-d4 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction can occur under various conditions, often involving halogenation or alkylation reagents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deuterated analogs of the original compound.
Scientific Research Applications
Pharmacological Applications
1. Antidepressant Activity
Research indicates that compounds similar to 2,3,3a,4,5,6-hexahydro-8-methyl-1H-pyrazino[3,2,1-jk]carbazole have shown promising antidepressant effects. These compounds may act as serotonin reuptake inhibitors or modulate other neurotransmitter systems involved in mood regulation.
2. Neuroprotective Effects
Studies have suggested that this compound may exhibit neuroprotective properties. By influencing neurotrophic factors and reducing oxidative stress in neuronal cells, it could play a role in the treatment of neurodegenerative diseases.
3. Potential in Pain Management
There is evidence that pyrazino derivatives can affect pain pathways. The unique structure of this compound may allow it to interact with pain receptors or modulate pain signaling pathways effectively.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Antidepressant Effects | Demonstrated that similar compounds significantly reduced depressive-like behaviors in animal models. |
| Study 2 | Neuroprotection | Found that treatment with pyrazino derivatives improved cognitive function in models of Alzheimer's disease. |
| Study 3 | Pain Modulation | Reported analgesic effects in rodent models when administered prior to pain-inducing stimuli. |
Synthesis and Derivatives
The synthesis of 2,3,3a,4,5,6-hexahydro-2-d-8-methyl-1H-pyrazino[3,2,1-jk]carbazole involves multi-step organic reactions that can yield various derivatives with potentially enhanced biological activity. Understanding the structure-activity relationship (SAR) is crucial for developing more effective therapeutic agents.
Mechanism of Action
Pirlindole-d4 (hydrochloride) exerts its effects through the selective and reversible inhibition of monoamine oxidase A (MAO-A). This inhibition prevents the breakdown of neurotransmitters such as norepinephrine and serotonin, leading to elevated mood and relief of depressive symptoms . The compound also inhibits the reuptake of noradrenaline and 5-hydroxytryptamine, further contributing to its antidepressant effects .
Comparison with Similar Compounds
Research Findings and Implications
- Deuterium Effects: Isotopic substitution in pirlindole may slow hepatic metabolism (deuterium isotope effect), extending half-life compared to non-deuterated analogs .
- Selectivity: Pirlindole’s MAO-A selectivity (IC₅₀ ~0.1 μM) surpasses older tricyclics (e.g., imipramine, IC₅₀ ~1 μM for norepinephrine reuptake) .
Biological Activity
The compound 2,3,3a,4,5,6-hexahydro-2-d-8-methyl-1H-pyrazino[3,2,1-jk]carbazole-1,1,2-d3 monohydrochloride is a derivative of the carbazole family known for its diverse biological activities. This article reviews the biological activity of this compound based on available literature and research findings.
- Molecular Formula : C23H26N2
- Molecular Weight : 330.47 g/mol
- CAS Number : 145100-72-7
Antimicrobial Activity
Carbazole derivatives have been reported to exhibit significant antimicrobial properties. For instance:
- N-substituted carbazoles demonstrated antibacterial activity against various strains including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 1–8 µg/mL .
- The introduction of specific moieties has enhanced antifungal activity against Candida albicans with MIC values of 2–4 µg/mL .
Antitumor Activity
Research indicates that carbazole derivatives possess potent antitumor properties:
- Compounds similar to the target compound have shown antiproliferative effects against human cancer cell lines such as ovarian carcinoma (PA1) and prostatic carcinoma (PC3 and DU145), with IC50 values in the nanomolar range (46–75 nM) .
- A novel N-substituted carbazole inhibited topoisomerase II activity at concentrations significantly lower than standard chemotherapeutics like etoposide .
Neuroprotective Effects
Neuroprotective properties have also been attributed to carbazole derivatives:
- Certain compounds have been shown to block neurodegeneration in models of Parkinson's disease by preventing cell death in dopaminergic neurons .
Study 1: Antimicrobial Efficacy
A study conducted by Akue-Gedu et al. synthesized a series of N-substituted carbazoles and evaluated their antimicrobial activities. The results indicated that modifications to the carbazole structure significantly influenced their efficacy against both bacterial and fungal strains.
Study 2: Antitumor Mechanism
In another study focusing on the antitumor mechanisms of carbazole derivatives, researchers found that certain compounds could effectively inhibit cell proliferation in cancer cell lines through various pathways including apoptosis induction and cell cycle arrest.
Data Table: Summary of Biological Activities
Q & A
Q. What synthetic routes are recommended for preparing 2,3,3a,4,5,6-hexahydro-2-d-8-methyl-1H-pyrazino[3,2,1-jk]carbazole-1,1,2-d3, monohydrochloride, and how can reaction conditions be optimized?
- Methodological Answer : The compound’s pyrazino-carbazole core suggests cyclization strategies similar to triazolopyrazine derivatives. A two-step approach is recommended:
- Step 1 : React a deuterated hydrazine precursor with a β-dicarbonyl intermediate under anhydrous conditions (e.g., DMFA at 100°C for 1 hour) to form the pyrazine ring .
- Step 2 : Optimize cyclization using carbonyldiimidazole (15 mmol) as a coupling agent, followed by 24-hour reflux with a deuterated carbazole derivative. Monitor reaction progress via TLC and purify via recrystallization (DMFA/i-propanol, 1:2 v/v) .
Q. How should researchers characterize the structural integrity and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm deuterium incorporation at positions 1,1,2 and assess ring junction stereochemistry (3a vs. 3b). Compare spectra with non-deuterated analogs .
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular weight (e.g., 164.1200 g/mol for similar pyrazine derivatives) and isotopic patterns .
- HPLC-PDA : Assess purity (>98%) using a C18 column (methanol/water gradient) and monitor for byproducts from incomplete deuteration .
Advanced Research Questions
Q. What strategies resolve contradictions between computational predictions and experimental data for the compound’s stereochemistry?
- Methodological Answer :
- Density Functional Theory (DFT) : Model the energy landscape of possible stereoisomers (e.g., 3aR vs. 3aS configurations). Compare calculated -NMR chemical shifts with experimental data to identify discrepancies .
- X-ray Crystallography : Co-crystallize the compound with a chiral resolving agent (e.g., L-proline derivatives) to unambiguously assign stereochemistry .
- Dynamic NMR (DNMR) : Probe ring-flipping dynamics in solution if crystallography is unfeasible .
Q. How can green chemistry principles be integrated into the synthesis of this compound?
- Methodological Answer :
- Solvent Selection : Replace DMFA with cyclopentyl methyl ether (CPME), a greener solvent, during cyclization .
- Catalysis : Use immobilized lipases or microwave-assisted synthesis to reduce reaction time and energy consumption .
- Waste Mitigation : Employ membrane technologies (e.g., nanofiltration) to recover unreacted deuterated precursors from waste streams .
Q. What advanced separation technologies are suitable for purifying this compound from complex reaction mixtures?
- Methodological Answer :
- Countercurrent Chromatography (CCC) : Utilize pH-zone refining CCC with a tert-butanol/water system to separate deuterated isomers .
- Chiral Stationary Phases (CSP) : Use amylose-based CSP in preparative HPLC to resolve stereoisomers .
- Crystallization Screening : Apply high-throughput platforms (e.g., Crystal16™) to identify optimal recrystallization solvents (e.g., ethanol/ethyl acetate mixtures) .
Data Analysis and Theoretical Frameworks
Q. How should researchers design experiments to evaluate the compound’s potential bioactivity?
- Methodological Answer :
- In Silico Screening : Use molecular docking (AutoDock Vina) to predict interactions with kinase targets (e.g., CDK2), guided by pyrazino-carbazole’s structural similarity to known inhibitors .
- In Vitro Assays : Test cytotoxicity against cancer cell lines (e.g., MCF-7) using the MTT assay, with non-deuterated analogs as controls .
- Metabolic Stability : Assess deuterium’s impact on half-life via hepatic microsome assays (human/rat) .
Q. What frameworks guide the analysis of contradictory data in deuteration efficiency studies?
- Methodological Answer :
- Bayesian Statistics : Model deuteration efficiency as a probability distribution to quantify uncertainty in isotopic incorporation rates .
- Isotope Effects : Apply the Swain-Schaad relationship to distinguish kinetic vs. thermodynamic isotope effects in ring-closing steps .
- Systematic Review : Conduct a meta-analysis of deuteration methods for heterocycles to identify bias in published protocols .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
